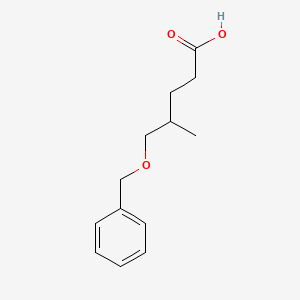

![molecular formula C21H23N3O B12116944 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

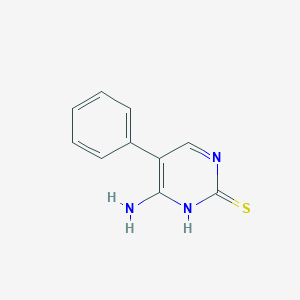

Beschreibung

(E)-N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-3-(4-Isopropylphenyl)acrylamid ist eine synthetische organische Verbindung, die einen Benzimidazol-Rest aufweist, der über eine Ethylkette mit einer Acrylamidgruppe verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (E)-N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-3-(4-Isopropylphenyl)acrylamid umfasst in der Regel die folgenden Schritte:

Bildung des Benzimidazol-Zwischenprodukts: Der Benzimidazol-Kern kann durch Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder deren Derivat unter sauren Bedingungen synthetisiert werden.

Alkylierung: Das Benzimidazol-Zwischenprodukt wird dann mit einem geeigneten Ethylhalogenid alkyliert, um den Ethyl-Linker einzuführen.

Acrylamidbildung: Der letzte Schritt beinhaltet die Reaktion des alkylierten Benzimidazols mit (E)-3-(4-Isopropylphenyl)acryloylchlorid in Gegenwart einer Base wie Triethylamin, um das gewünschte Acrylamid zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab unter Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Systeme für die Zugabe von Reagenzien und die Isolierung von Produkten würde die Effizienz und Skalierbarkeit verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-3-(4-Isopropylphenyl)acrylamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Benzimidazol-Rest kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.

Reduktion: Die Acrylamidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Amin reduziert werden.

Substitution: Der Ethyl-Linker kann durch nucleophile Substitutionsreaktionen modifiziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Alkylhalogenide, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Oxidation: Oxidierte Benzimidazol-Derivate.

Reduktion: Reduzierte Acrylamid-Derivate.

Substitution: Substituierte Ethyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (E)-N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-3-(4-Isopropylphenyl)acrylamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Sein Benzimidazol-Kern ist bekannt für seine biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin

In der Medizin wird (E)-N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-3-(4-Isopropylphenyl)acrylamid auf seine potenziellen therapeutischen Wirkungen untersucht. Es kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Industrie

Im Industriesektor kann diese Verbindung aufgrund ihrer reaktiven Acrylamidgruppe bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (E)-N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-3-(4-Isopropylphenyl)acrylamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Benzimidazol-Rest kann an aktive Zentren binden und die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren. Die Acrylamidgruppe kann auch an kovalenten Bindungen mit Zielproteinen beteiligt sein, wodurch ihre biologische Aktivität verstärkt wird.

Wirkmechanismus

The mechanism of action of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The acrylamide group may also participate in covalent bonding with target proteins, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzimidazol-Derivate: Verbindungen wie Albendazol und Mebendazol, die für ihre antiparasitäre Aktivität bekannt sind.

Acrylamid-Derivate: Verbindungen wie N,N-Dimethylacrylamid, die in der Polymerchemie verwendet werden.

Einzigartigkeit

(E)-N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-3-(4-Isopropylphenyl)acrylamid ist aufgrund seiner Kombination aus einem Benzimidazol-Kern und einer Acrylamidgruppe einzigartig, wodurch eine zweifache Funktionalität entsteht, die in verschiedenen Anwendungen genutzt werden kann. Diese zweifache Funktionalität ist bei anderen ähnlichen Verbindungen nicht üblich, was sie zu einem wertvollen Molekül für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C21H23N3O |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |

InChI |

InChI=1S/C21H23N3O/c1-15(2)17-10-7-16(8-11-17)9-12-21(25)22-14-13-20-23-18-5-3-4-6-19(18)24-20/h3-12,15H,13-14H2,1-2H3,(H,22,25)(H,23,24)/b12-9+ |

InChI-Schlüssel |

WXHJHBDYRBUEBH-FMIVXFBMSA-N |

Isomerische SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)

![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)

![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)